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Compound of Interest

Compound Name: 2-Methyl-1,1-dipropoxypropane

Cat. No.: B077185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the validation of the 2-Methyl-
1,1-dipropoxypropane structure. Due to the limited availability of direct experimental spectra

for 2-Methyl-1,1-dipropoxypropane, this document presents a detailed prediction of its

spectral characteristics based on established spectroscopic principles. For comparative

purposes, experimental data for the structurally similar acetal, 1,1-dipropoxypropane, is

included. This guide offers detailed experimental protocols for the acquisition of key

spectroscopic data to aid in the structural elucidation of related compounds.
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Compound Structure Molecular Formula Molecular Weight

2-Methyl-1,1-

dipropoxypropane
C₁₀H₂₂O₂ 174.28 g/mol [1]

1,1-Dipropoxypropane C₉H₂₀O₂ 160.25 g/mol [2][3][4]

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-1,1-
dipropoxypropane and the available experimental data for 1,1-dipropoxypropane.

¹H NMR Data (Predicted vs. Experimental)
Predicted ¹H NMR data for 2-Methyl-1,1-dipropoxypropane is based on the analysis of its

chemical structure and comparison with known chemical shifts of similar functional groups.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://precision.fda.gov/ginas/app/ui/substances/fef20ada-0f75-4cba-ad72-051146a5a150
https://webbook.nist.gov/cgi/inchi?ID=C4744110&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H%2C4-8H2%2C1-3H3
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dipropoxypropane
https://www.benchchem.com/product/b077185?utm_src=pdf-body
https://www.benchchem.com/product/b077185?utm_src=pdf-body
https://www.benchchem.com/product/b077185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methyl-1,1-dipropoxypropane (Predicted) 1,1-Dipropoxypropane (Experimental)

Chemical Shift (ppm) Multiplicity

~4.3 d

~3.4 t

~1.8 m

~1.5 sextet

~0.9 d

~0.9 t

¹³C NMR Data (Predicted vs. Experimental)
Predicted ¹³C NMR data for 2-Methyl-1,1-dipropoxypropane is based on established

chemical shift ranges for different carbon environments.

2-Methyl-1,1-dipropoxypropane (Predicted) 1,1-Dipropoxypropane (Experimental)

Chemical Shift (ppm) Assignment

~110 O-CH-O

~68 O-CH₂-

~34 CH(CH₃)₂

~23 -CH₂-CH₃

~18 CH(CH₃)₂

~10 -CH₂-CH₃

IR Spectroscopy Data (Predicted vs. Experimental)
Predicted IR data for 2-Methyl-1,1-dipropoxypropane is based on characteristic vibrational

frequencies of its functional groups.
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2-Methyl-1,1-dipropoxypropane (Predicted) 1,1-Dipropoxypropane (Experimental)

Wavenumber (cm⁻¹) Functional Group

2960-2850 C-H stretch (alkane)

1470-1450 C-H bend (alkane)

1150-1050 C-O stretch (acetal)

Mass Spectrometry Data (Predicted vs. Experimental)
Predicted mass spectrometry fragmentation for 2-Methyl-1,1-dipropoxypropane is based on

the stability of resulting carbocations.

2-Methyl-1,1-dipropoxypropane (Predicted) 1,1-Dipropoxypropane (Experimental)

m/z Fragment

174 [M]⁺ (Molecular Ion)

131 [M - C₃H₇]⁺

115 [M - OC₃H₇]⁺

73 [CH(OC₃H₇)]⁺

43 [C₃H₇]⁺
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Experimental Workflow for Spectroscopic Validation

Sample Preparation

Spectroscopic Analysis

Data Analysis and Validation

2-Methyl-1,1-dipropoxypropane Synthesis/Purification

NMR Spectroscopy
(¹H and ¹³C)

Aliquots

IR Spectroscopy

Aliquots

Mass Spectrometry

Aliquots

Spectral Data Interpretation

Comparison with Predicted/Reference Spectra

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Methyl-1,1-dipropoxypropane.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two KBr or NaCl plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.
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Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds like acetals, gas chromatography-mass spectrometry (GC-MS) is a

suitable method.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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